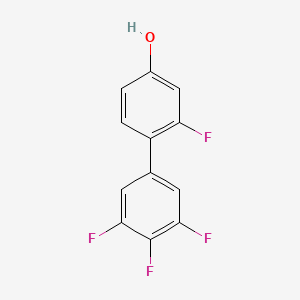

2,3',4',5'-Tetrafluorobiphenyl-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-(3,4,5-trifluorophenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F4O/c13-9-5-7(17)1-2-8(9)6-3-10(14)12(16)11(15)4-6/h1-5,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMSYKBWEFGWDKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)F)C2=CC(=C(C(=C2)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6F4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Derivatization Methodologies for Fluorinated Biphenylols

General Synthetic Strategies for Fluorinated Biphenyls and Polyaryls

The creation of the carbon-carbon bond between the two aromatic rings is a key step in the synthesis of biphenyl (B1667301) compounds. Several powerful cross-coupling reactions have been developed and refined for this purpose, each with its own advantages and substrate scope.

Palladium(0)-Catalyzed Coupling Reactions: Suzuki, Heck, and Hiyama Methodologies

Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods for the formation of C-C bonds in organic synthesis. rsc.org

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures under mild conditions with high functional group tolerance. acs.org This reaction typically involves the coupling of an aryl halide or triflate with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. acs.orgresearchgate.net For the synthesis of polyfluorinated biphenyls, which are often electron-poor, the Suzuki-Miyaura reaction has been extended, though it can present challenges. acs.org Research has focused on optimizing ligand and catalyst systems to improve the efficiency of coupling electron-poor substrates. acs.orgthieme-connect.de The use of palladium nanoparticles has also been explored as a recyclable and ligand-free catalytic system for Suzuki-type couplings of fluorinated compounds. thieme-connect.de

The Heck reaction provides a method for the arylation of alkenes. researchgate.net While not directly forming a biaryl bond in the same manner as the Suzuki coupling, it is a valuable tool for constructing more complex structures containing both aryl and alkenyl moieties. One-pot Heck/Suzuki coupling sequences have been developed for the synthesis of substituted biphenyls. researchgate.net The Mizoroki-Heck reaction, in particular, is a key method for creating carbon-carbon double bonds and can be used with fluorinated reagents. dntb.gov.ua

The Hiyama coupling utilizes organosilanes as coupling partners with organic halides or triflates, catalyzed by palladium. organic-chemistry.org This reaction requires activation of the organosilane, typically with a fluoride (B91410) source or a base. organic-chemistry.org The Hiyama coupling is a viable alternative to the Suzuki reaction, with the advantage that organosilanes are often stable and have low toxicity. organic-chemistry.org Recent advancements have led to fluoride-free Hiyama coupling protocols and the use of palladium nanoparticles as catalysts. nih.gov

| Reaction | Organometallic Reagent | Electrophile | Key Features |

| Suzuki-Miyaura | Organoboron (e.g., boronic acid) | Aryl/vinyl halide or triflate | Mild conditions, high functional group tolerance, commercially available reagents. acs.orgresearchgate.net |

| Heck | Alkene | Aryl/vinyl halide or triflate | Forms C-C bonds between an sp2 carbon and an sp2 carbon of an alkene. researchgate.net |

| Hiyama | Organosilane | Aryl/vinyl halide or triflate | Stable and low-toxicity organosilane reagents, requires activation. organic-chemistry.org |

Copper-Mediated Coupling Reactions: Ullmann Homocoupling

The Ullmann reaction is a classical method for the synthesis of symmetrical biaryls through the copper-catalyzed homocoupling of aryl halides at elevated temperatures. nih.govorganic-chemistry.org While traditional Ullmann conditions can be harsh, modifications using activated copper or alternative metal catalysts like nickel and palladium have been developed to allow for milder reaction temperatures. researchgate.net The mechanism involves the formation of an organocopper intermediate, which then undergoes oxidative addition and reductive elimination to form the biaryl product. organic-chemistry.org The Ullmann-type reaction can also be used for the formation of C-O bonds, which is relevant for the synthesis of diaryl ethers. nih.gov

Other Coupling Approaches: Glaser, Negishi, and Stille Reactions

Beyond the more common Suzuki, Heck, and Hiyama reactions, several other cross-coupling methodologies are valuable for the synthesis of fluorinated biphenyls.

The Glaser coupling is a copper-catalyzed oxidative coupling of terminal alkynes to form symmetrical diynes. While not directly forming a biphenyl linkage, it is a fundamental C-C bond-forming reaction.

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. acs.org This method is known for its high reactivity and functional group tolerance. tsukuba.ac.jp A continuous-flow method for the regioselective arylation of fluoroarenes and fluoropyridines has been developed using a three-step sequence of metalation, zincation, and Negishi cross-coupling. nih.gov

The Stille reaction utilizes organotin compounds (stannanes) as coupling partners with organic halides or triflates in the presence of a palladium catalyst. acs.org A key advantage of the Stille coupling is the stability of organostannanes to air and moisture, as well as their broad functional group compatibility. nih.gov Advances in ligand design have enabled Stille couplings of less reactive aryl chlorides and at room temperature. nih.gov

Classic Aromatic Reactions: Friedel-Crafts, Cyanation, and Amination

Classical electrophilic aromatic substitution reactions can also be employed to modify fluorinated aromatic rings, although the strongly deactivating nature of multiple fluorine substituents can make these reactions challenging.

The Friedel-Crafts reaction , discovered by Charles Friedel and James Crafts in 1877, involves the alkylation or acylation of an aromatic ring using an alkyl halide or acyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride. wikipedia.orgresearchgate.net The acylation reaction is generally more reliable as it is not prone to carbocation rearrangements. nih.gov

Cyanation of aromatic rings can be achieved through various methods, including the Rosenmund-von Braun reaction (using copper(I) cyanide) or through palladium-catalyzed reactions. Direct cyanation of reactive aromatic hydrocarbons can also be accomplished using cyanogen (B1215507) bromide and aluminum chloride in a Friedel-Crafts type system. ruc.dk

Amination of aryl halides to form anilines is a crucial transformation. Palladium-catalyzed C-N coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for this purpose. nih.gov The synthesis of fluorinated anilines can be challenging due to the instability of the products under typical strong base conditions. nih.gov The development of milder reaction conditions using weaker bases like potassium phenoxide has enabled the successful coupling of fluoroalkylamines with aryl halides. nih.gov

Nucleophilic Aromatic Substitution of Fluorine Atoms in Activated Systems

Due to the high electronegativity of fluorine, polyfluoroarenes are susceptible to nucleophilic aromatic substitution (SNAг). mdpi.com In this reaction, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a fluoride ion. mdpi.comresearchgate.net This approach offers a transition-metal-free pathway to substituted polyfluoroarenes. mdpi.com The reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups. However, controlling the regioselectivity and preventing multiple substitutions can be a challenge. mdpi.com The synthesis of ether-linked perfluorinated polymers has been achieved through the nucleophilic aromatic substitution of diphenols with fluorinated linkers like decafluorobiphenyl. mdpi.com

Enzymatic Synthesis and Biocatalysis of Fluorinated Compounds

The use of enzymes in the synthesis of fluorinated compounds is a rapidly growing field, offering mild reaction conditions, high selectivity, and environmental benefits. researchgate.netthe-innovation.org Biocatalysis has become an important alternative to traditional chemical synthesis, particularly in the pharmaceutical industry. nih.gov

Enzymes such as cytochrome P450s, lipases, and transaminases have been utilized in the synthesis of various fluorinated molecules. nih.gov A particularly noteworthy enzyme is fluorinase, which is capable of catalyzing the formation of a C-F bond from inorganic fluoride. nih.govtib.eu This provides a direct and efficient route to certain fluorinated compounds. nih.gov Engineered myoglobin-based catalysts have been developed for the stereoselective synthesis of fluorinated cyclopropanes. utdallas.edu Furthermore, biocatalytic methods are being explored for the synthesis of building blocks for chemical glycan synthesis, including the use of engineered enzymes to process fluorinated monosaccharides. nih.gov

| Enzyme/Biocatalyst | Reaction Type | Application in Fluorinated Compound Synthesis |

| Fluorinase | C-F bond formation | Direct incorporation of fluoride into organic molecules. nih.govtib.eu |

| Lipases | Transesterification | Kinetic resolution of racemic fluorinated compounds. nih.gov |

| Cytochrome P450s | Oxidation | Hydroxylation and other oxidative transformations of fluorinated substrates. nih.gov |

| Transaminases | Amination | Synthesis of chiral fluorinated amines. nih.gov |

| Engineered Myoglobin | Cyclopropanation | Stereoselective synthesis of fluorinated cyclopropanes. utdallas.edu |

Fluorinase Enzyme Activity and Engineered Variants

The discovery of the fluorinase enzyme, 5'-fluoro-5'-deoxyadenosine (B1198245) (5'-FDA) synthase, in the bacterium Streptomyces cattleya marked a significant milestone in biocatalysis, as it is the only known enzyme to naturally catalyze the formation of a C-F bond. nih.govwikipedia.orgnih.govtib.eu This enzyme facilitates a nucleophilic substitution reaction, where a fluoride ion attacks the C5' position of S-adenosyl-L-methionine (SAM), yielding 5'-FDA and L-methionine. wikipedia.orgacs.org Despite its unique capability, the wild-type fluorinase is considered a slow enzyme, a characteristic attributed to the high energy required to desolvate the fluoride ion in an aqueous environment. wikipedia.org

To overcome the limitations of the native enzyme, researchers have focused on engineering fluorinase variants with improved activity and altered substrate specificity. nih.govresearchgate.netnih.gov Oligomerization engineering has shown that the hexameric form of the fluorinase is not essential for its catalytic activity, and engineered trimeric variants have been created that retain the catalytic rate of the wild-type enzyme. nih.gov These efforts have also led to variants with a significantly increased preference for fluorination over chlorination. nih.gov

Furthermore, engineered fluorinases have demonstrated utility in the late-stage ¹⁸F-radiolabeling of bioactive molecules for positron emission tomography (PET), highlighting their potential in medical imaging. tib.euresearchgate.netst-andrews.ac.uk

Cytochrome P450 Enzymes in C-F Bond Formation

Cytochrome P450 enzymes, a versatile class of heme-containing monooxygenases, are known for their role in various oxidative transformations, including the metabolism of drugs and xenobiotics. manchester.ac.ukbohrium.comnih.gov While not their primary function, some P450 isozymes have shown potential in facilitating the cleavage of C-F bonds, a process known as defluorination. manchester.ac.ukbohrium.comresearchgate.net This has raised questions about their potential application in biocatalytic C-F bond formation.

Computational studies suggest that P450 enzymes can mediate oxidative defluorination through an electrophilic attack on the aromatic ring, followed by either a 1,2-fluorine shift or the formation of an epoxide intermediate. bohrium.com The active species, Compound I, can react with substrates through aromatic hydroxylation. manchester.ac.uk However, the formation of a stable iron(III)-fluoride complex near the heme group could potentially lead to enzyme inactivation. bohrium.com While P450s are not directly involved in the de novo synthesis of C-F bonds in the same manner as fluorinases, their ability to modify fluorinated substrates is an area of active research.

Transaminase (TPL) Catalyzed Conversions

Transaminases (TAs), particularly ω-transaminases, are valuable biocatalysts for the synthesis of chiral amines from ketones. chemistryviews.orgsemanticscholar.org Their application has been extended to the synthesis of fluorinated compounds. For instance, a highly evolved transaminase has been used in the synthesis of sitagliptin, a drug for type 2 diabetes, highlighting the potential of these enzymes in producing complex fluorinated molecules. semanticscholar.org

Interestingly, transaminases have also demonstrated an unexpected "hydrodefluorinase" activity, where they can catalyze the substitution of a fluorine atom with a hydrogen atom in monofluorinated ketones. chemistryviews.orgresearchgate.net This reaction proceeds under mild, aqueous conditions and can be performed with high chemo-, regio-, and stereoselectivity. chemistryviews.org While this is a C-F bond cleavage reaction, it showcases the versatility of transaminases in manipulating fluorinated substrates, which could be leveraged in synthetic pathways leading to compounds like 2,3',4',5'-Tetrafluorobiphenyl-4-ol.

Directed Evolution for Enantioselectivity Control

Directed evolution has emerged as a powerful tool for tailoring enzymes to specific industrial and synthetic needs, including enhancing their enantioselectivity. chemistryviews.orgnih.gov This process, which mimics natural evolution through iterative cycles of mutation and selection, has been successfully applied to create biocatalysts for asymmetric C-H fluorination. chemrxiv.orgchemistryviews.org

A notable example is the conversion of the non-heme iron enzyme 1-aminocyclopropane-1-carboxylic acid oxidase (ACCO) into a highly active and enantioselective C-H fluorinating enzyme. chemistryviews.orgnih.gov The engineered enzyme exhibited a 200-fold increase in activity and was capable of producing enantioenriched organofluorine products from a range of substrates. chemistryviews.orgnih.gov Significantly, many of the beneficial mutations were located in the substrate tunnel rather than at the active site, emphasizing the importance of substrate access in enzyme engineering. chemistryviews.orgnih.gov This approach offers a promising avenue for creating enzymes that can synthesize chiral fluorinated biphenylols with high stereocontrol.

Expansion of Substrate Range in Biocatalytic Fluorination

A key challenge in biocatalytic fluorination is the limited substrate scope of naturally occurring enzymes. nih.govnih.gov The wild-type fluorinase, for example, primarily acts on S-adenosyl-L-methionine (SAM). wikipedia.org Expanding the range of acceptable substrates is crucial for the broader application of these enzymes in synthesizing diverse fluorinated molecules.

Engineering efforts have focused on modifying the active site and substrate binding pockets of fluorinases to accommodate non-native substrates. researchgate.net By altering the interactions between the enzyme and its substrate, it is plausible to broaden the substrate range, potentially enabling the direct fluorination of aromatic moieties. nih.gov For instance, the fluorinase from Streptomyces cattleya has been shown to accept 2'-deoxyadenosine (B1664071) substrates, indicating a degree of flexibility in substrate recognition. rsc.org These advancements pave the way for the direct biocatalytic synthesis of a wider array of fluorinated compounds, including precursors to this compound.

Post-Synthetic Modifications and Functionalization to Yield this compound and Analogues

While biocatalytic methods offer elegant routes for introducing fluorine, the synthesis of specifically substituted compounds like this compound often involves post-synthetic modifications of a fluorinated biphenyl core. The Suzuki-Miyaura cross-coupling reaction is a widely used and effective method for forming the C-C bond between two aryl rings, a key step in constructing the biphenyl scaffold. nih.gov

Once the fluorinated biphenyl backbone is assembled, the hydroxyl group can be introduced or modified. The phenolic hydroxyl group of this compound can undergo esterification under mild conditions. For example, reaction with a carboxylic acid in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) yields the corresponding ester.

Advanced Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of computational chemistry, providing valuable insights into molecular properties and reactivity.

For 2,3',4',5'-tetrafluorobiphenyl-4-ol, DFT calculations would be pivotal in understanding how the electron-withdrawing fluorine atoms and the electron-donating hydroxyl group influence the electron distribution across the biphenyl (B1667301) rings. Key parameters that would be calculated include the molecular electrostatic potential (MEP), natural bond orbital (NBO) charges, and frontier molecular orbitals (HOMO and LUMO).

The MEP map would visually represent the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack. It is anticipated that the regions around the fluorine atoms would exhibit negative potential, while the hydrogen of the hydroxyl group would show a positive potential.

NBO analysis would provide a detailed picture of the charge distribution on each atom. This would quantify the electron-withdrawing effect of the fluorine atoms and the electron-donating nature of the hydroxyl group, offering a more nuanced understanding of the electronic landscape than simple electronegativity considerations.

Hypothetical NBO Charge Distribution:

| Atom | Hypothetical Charge (a.u.) |

| O (of OH) | -0.75 |

| H (of OH) | +0.45 |

| C (bonded to OH) | +0.20 |

| C (bonded to F) | +0.35 |

| F | -0.40 |

This table is illustrative and represents expected trends. Actual values would require specific DFT calculations.

Furthermore, DFT is instrumental in studying the reactivity of molecules. For this compound, DFT calculations could elucidate the mechanisms of various reactions, such as nucleophilic aromatic substitution. The presence of fluorine atoms is known to activate the aromatic rings towards such reactions. Computational studies on similar polychlorinated biphenyls have successfully used DFT to explain their reactivity in nucleophilic and electrophilic substitutions. nih.gov

Molecular Dynamics (MD) Simulations: Conformational Analysis and Solvent Effects on Biphenyl Rotation

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For a flexible molecule like a biphenyl derivative, MD simulations are invaluable for exploring its conformational landscape.

A key structural feature of biphenyls is the dihedral angle between the two phenyl rings. This rotation is influenced by the substituents on the rings and the surrounding solvent. For this compound, MD simulations would reveal the preferred dihedral angles and the energy barriers for rotation between different conformations. The bulky fluorine atoms are expected to create significant steric hindrance, influencing the rotational profile. Studies on other molecular rotors have demonstrated the power of MD in understanding internal rotational dynamics. nih.govnih.gov

Moreover, MD simulations can explicitly model the effect of different solvents on the conformation and dynamics of the molecule. The interactions between the polar hydroxyl group and polar solvents, or the fluorinated rings with non-polar solvents, would be captured, providing a realistic picture of the molecule's behavior in solution. This is crucial as solvent can significantly impact reaction rates and equilibria.

Hypothetical Rotational Barrier Data:

| Solvent | Rotational Energy Barrier (kcal/mol) |

| Vacuum | 8.5 |

| Water | 7.2 |

| Toluene | 9.1 |

This table is for illustrative purposes. The actual energy barriers would be determined from potential of mean force (PMF) calculations derived from MD simulations.

Molecular Orbital Calculations and Energy Gap Analysis (e.g., HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic properties and reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and its electronic excitation properties. schrodinger.com

For this compound, molecular orbital calculations, typically performed using DFT, would determine the energies and spatial distributions of the HOMO and LUMO. It is anticipated that the HOMO would have significant contributions from the hydroxyl-substituted phenyl ring, reflecting its electron-donating character. Conversely, the LUMO is likely to be distributed over the tetrafluorinated phenyl ring, given the strong electron-withdrawing nature of the fluorine atoms.

A smaller HOMO-LUMO gap generally suggests higher reactivity. schrodinger.com The presence of both electron-donating and electron-withdrawing groups in this compound would likely result in a moderate HOMO-LUMO gap. This analysis is fundamental for predicting the molecule's behavior in chemical reactions and its potential applications in materials science, for instance, as a component in organic light-emitting diodes (OLEDs).

Hypothetical Frontier Orbital Energies:

| Orbital | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -1.5 |

| Gap | 5.3 |

This table presents hypothetical values for illustrative purposes. Precise energies are obtained from quantum chemical calculations.

Computational Evaluation of Chemical Reactivity and Reaction Pathways

Computational chemistry provides powerful tools to evaluate the reactivity of a molecule and to map out the potential energy surfaces of chemical reactions. For this compound, this would involve identifying the most likely sites for chemical attack and calculating the activation energies for various transformation pathways.

Global reactivity descriptors, such as chemical hardness, softness, and electrophilicity index, can be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's stability and reactivity. nih.gov For instance, a high electrophilicity index would suggest that the molecule is a good electrophile.

Furthermore, computational methods can be used to model specific reaction mechanisms in detail. For example, the mechanism of O-H bond cleavage in the hydroxyl group or the nucleophilic substitution of one of the fluorine atoms could be investigated. By locating the transition states and calculating the corresponding activation barriers, the feasibility of different reaction pathways can be assessed. This information is invaluable for synthetic chemists looking to utilize this compound as a building block for more complex molecules. Computational studies on other fluorinated biphenyls have successfully elucidated their reaction mechanisms. acs.orgnih.govconsensus.app

Modeling of Host-Guest Interactions in Material Applications

The field of supramolecular chemistry often involves the study of host-guest interactions, where one molecule (the host) forms a complex with another molecule (the guest). The specific electronic and structural features of this compound make it an interesting candidate for host-guest chemistry.

The electron-deficient nature of the fluorinated ring could allow it to act as a host for electron-rich guest molecules through stacking interactions. Conversely, the hydroxyl group could participate in hydrogen bonding with suitable guest molecules. Computational modeling, often combining quantum mechanics and molecular mechanics (QM/MM) or employing high-level DFT, can be used to predict the strength and geometry of these host-guest complexes. rsc.org

These simulations can calculate the binding free energy between the host and various guests, providing a theoretical basis for designing new materials with specific recognition properties. For example, if this compound were to be incorporated into a larger molecular framework, its interactions with small molecules or ions could be modeled to predict its utility in sensors or separation technologies. Theoretical studies have been instrumental in understanding and predicting the behavior of host-guest systems. mdpi.comlu.se

Chemical Reactivity and Transformation Pathways of Fluorinated Biphenylols

Nucleophilic Substitution Reactions Involving Fluorine Atoms

Aromatic rings are typically nucleophilic; however, the presence of strongly electron-withdrawing substituents, like fluorine, can render them susceptible to nucleophilic attack. wikipedia.org This process, known as nucleophilic aromatic substitution (SNAr), is a key reaction pathway for polyfluoroarenes. nih.gov The reaction generally proceeds via a two-step addition-elimination mechanism involving a discrete, non-aromatic Meisenheimer complex, although concerted mechanisms have also been identified. wikipedia.orgnih.gov

In the context of polyfluorinated biphenyls, the fluorine atoms activate the aromatic ring for nucleophilic substitution. numberanalytics.com The strong inductive effect of the fluorine atoms makes the ring carbon atoms more positive and thus more susceptible to attack by nucleophiles. nih.gov For 2,3',4',5'-Tetrafluorobiphenyl-4-ol, nucleophilic substitution can lead to the replacement of one or more fluorine atoms. The regioselectivity of this substitution is dependent on the attacking nucleophile and the reaction conditions. rsc.org

A notable aspect of SNAr reactions on highly fluorinated aromatics is the leaving group trend. Contrary to typical SN2 reactions where iodide is the best leaving group, for SNAr, fluoride (B91410) is often the best leaving group. youtube.com This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high polarization of the C-F bond. youtube.comyoutube.com

| Reagent | Conditions | Major Product | Notes |

|---|---|---|---|

| Organolithium Reagents (e.g., Methyllithium, Butyllithium) | Dry THF, Low Temperatures (-78°C) | Alkyl-substituted pentafluorobenzenes | Reacts readily with hexafluorobenzene (B1203771) to give corresponding substituted products. nih.gov |

| Hydroxides (e.g., KOH) | Ethanolic solution, Pyridine | Tetrafluorodihydroxybenzene | Further substitution on the resulting phenoxide is difficult due to the negative charge. nih.gov |

| Amines (e.g., Aqueous Ammonia) | Aqueous solution | Pentafluoroaniline | Reaction with hexafluorobenzene leads to substitution of a fluorine atom. nih.gov |

Decomposition Pathways of Fluorinated Aromatic Compounds

Fluorinated aromatic compounds are generally characterized by high thermal stability due to the strength of the carbon-fluorine bond. numberanalytics.com However, they can undergo decomposition under specific conditions. For instance, the thermal decomposition of tetrabromobisphenol-A, a related halogenated biphenyl (B1667301), proceeds via an autocatalytic free-radical process, yielding various brominated phenols and eventually char. researchgate.net A similar radical-based mechanism could be anticipated for fluorinated analogs at elevated temperatures.

The decomposition of some complex heterocyclic fluorinated compounds has been shown to occur in stages, with initial endothermic processes followed by violent exothermic decomposition at higher temperatures, releasing gaseous products like N₂, HCN, and HN₃. energetic-materials.org.cn While the structure of this compound is simpler, its decomposition would also be expected to release fluorinated fragments.

In biological systems, the degradation of fluorinated aromatic compounds is often challenging due to the stability of the C-F bond. nih.govnih.gov However, certain microorganisms have evolved pathways to metabolize these compounds. nih.govteknoscienze.com For example, under denitrifying conditions, some bacteria can utilize 2-fluorobenzoate (B1215865) and 4-fluorobenzoate (B1226621) as growth substrates, achieving stoichiometric release of fluoride. nih.gov This biodegradation often involves enzymatic cleavage of the C-F bond, a critical step in the decomposition pathway. nih.gov

Photolytic Degradation Mechanisms in Aqueous Environments

The photolytic degradation of aromatic compounds in aqueous solutions is an important environmental transformation pathway. nih.gov This process can occur directly, through the absorption of light by the compound itself, or indirectly, through reactions with photochemically generated species like hydroxyl radicals (•OH). nih.govnih.gov

For phenolic compounds, photolysis can lead to the formation of intermediates like benzoquinones, catechols, and hydroquinones through reactions with hydroxyl radicals. researchgate.net The presence of halogen substituents can influence the degradation pathways. Studies on related compounds like the diphenyl ether herbicide acifluorfen (B165780) show that photodegradation can proceed through decarboxylation, dehalogenation, and cleavage of the ether linkage to form phenols. nih.gov

Influence of Aqueous Conditions and Radical Species

The rate and mechanism of photolytic degradation are highly dependent on the aqueous environment. nih.gov Factors such as pH, light intensity, temperature, and the presence of dissolved substances like oxygen and dissolved organic matter play a crucial role. nih.govkfas.org.kw

For many aromatic compounds, degradation is significantly enhanced by the presence of radical species, particularly the hydroxyl radical (•OH). nih.gov Advanced oxidation processes (AOPs), which generate these radicals, can accelerate the breakdown of persistent organic pollutants. nih.gov The steady-state concentration of hydroxyl radicals is a key factor, with higher concentrations leading to faster degradation rates. nih.gov The degradation of polycyclic aromatic hydrocarbons (PAHs) is influenced by light intensity, oxygen levels, and temperature, with light intensity often having the greatest effect. kfas.org.kw The photolysis of TNT is also known to be more rapid in river water than in distilled water, highlighting the role of natural water constituents. wikipedia.org

Role of Fluorine Substitution Pattern on Reactivity and Regioselectivity

The specific arrangement of fluorine atoms on the aromatic rings profoundly affects the molecule's reactivity and the regioselectivity of its reactions. rsc.org The electron-withdrawing nature of fluorine lowers the energy of the molecular orbitals and can increase the HOMO-LUMO gap, which can decrease reactivity towards electron-rich species but increase it towards nucleophiles. numberanalytics.com

In nucleophilic aromatic substitution (SNAr) reactions, the substitution pattern is critical. Electron-withdrawing groups positioned ortho or para to a leaving group activate the ring for nucleophilic attack by stabilizing the intermediate Meisenheimer complex through resonance. wikipedia.org In polyfluorinated aromatics like hexafluorobenzene, substitution with a second nucleophile often occurs at the position para to the first substituent. nih.gov For pentafluoropyridine, a related heteroaromatic compound, nucleophilic attack under mild conditions occurs selectively at the C-4 position, while harsher conditions can lead to substitution at the C-2 and/or C-6 positions. rsc.org This demonstrates that both the electronic effects of the fluorine atoms and the reaction conditions dictate the regiochemical outcome. rsc.org Studies on fluorinated aziridines have also shown a profound effect of fluorine substitution on both reactivity and regioselectivity of nucleophilic ring-opening reactions. nih.gov

Investigation of C-F Bond Cleavage Mechanisms

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its cleavage a significant chemical challenge. baranlab.org Nevertheless, several mechanisms for C-F bond activation and cleavage have been identified, spanning biological, chemical, and electrochemical systems.

In biological systems, enzymes play a crucial role. Some aerobic microorganisms use oxygenases to initiate the defluorination of fluoroaromatics. nih.gov In the absence of oxygen, an ATP-dependent reductive C-F bond cleavage has been described, proceeding via a proposed Birch reduction-like mechanism. nih.gov This involves the formation of an anionic transition state where fluoride elimination is favored. nih.gov Computational studies on enzymes like fluoroacetate (B1212596) dehalogenase have provided detailed insights into the catalytic mechanism, highlighting the roles of specific amino acid residues in the defluorination process. rsc.org

Chemical methods for C-F bond cleavage often involve transition metals, which can activate the bond through various mechanisms, including oxidative addition. baranlab.org However, transition-metal-free nucleophilic aromatic substitution (SNAr) also serves as an effective strategy for C-F bond cleavage in polyfluoroarenes, forming new C-C, C-N, C-O, and C-S bonds. nih.gov Furthermore, oxidative defluorination of fluoroaromatics can be catalyzed by certain metal complexes in the presence of an oxidant like H₂O₂. researchgate.net The degradation of highly stable fluorinated refrigerants can proceed through molecular polarization, which weakens the C-F bond, or by direct attack from free radicals. researchgate.net

Environmental Fate and Degradation of Fluorinated Biphenyls

Microbial Biodegradation of Fluorinated Aromatic Compounds

The biodegradation of fluorinated aromatic compounds is a critical area of research, as it offers a potential natural remedy for the contamination of these persistent chemicals. Microorganisms have evolved diverse strategies to break down these resilient molecules, although the process is often slow and influenced by several factors. nih.govnih.gov

Enzymatic Degradation Pathways (e.g., Oxygenase Attack, Dehalogenases)

The initial step in the microbial degradation of many aromatic compounds, including fluorinated ones, often involves an attack by oxygenase enzymes. These enzymes introduce oxygen atoms into the aromatic ring, making it more susceptible to subsequent breakdown. nih.govnih.gov For instance, cytochrome P450 monooxygenases can hydroxylate aromatic rings, a key activation step. nih.gov

Following the initial oxygenase attack, dehalogenase enzymes play a crucial role in cleaving the highly stable carbon-fluorine (C-F) bond. nih.govresearchgate.net There are several types of dehalogenases, including haloacid dehalogenases and fluoroacetate (B1212596) dehalogenases, which have shown activity against fluorinated compounds. nih.govacs.org The mechanism of fluoroacetate dehalogenase, for example, involves a nucleophilic attack on the carbon atom of the C-F bond, leading to the release of a fluoride (B91410) ion. researchgate.netacs.org In some anaerobic bacteria, a different strategy is employed, involving the ATP-dependent reductive cleavage of the aryl C-F bond by enzymes like benzoyl-coenzyme A (BCR) reductase. nih.gov

Identification and Characterization of Fluorometabolites

The process of microbial degradation of fluorinated biphenyls results in the formation of various intermediate compounds known as fluorometabolites. Identifying and characterizing these metabolites is essential for understanding the complete degradation pathway and assessing any potential residual toxicity.

For example, studies on the biodegradation of fluorinated amino acids have led to the identification of fluoride ions and homoserine as breakdown products. nih.gov In other cases, the degradation of fluorinated compounds can lead to the formation of other fluorinated organic acids. For instance, the metabolism of 5-fluoro-5-deoxy-d-ribose (5-FDR) in Streptomyces sp. MA37 was found to produce (2R,3S,4S)-5-fluoro-2,3,4-trihydroxypentanoic acid (5-FHPA). nih.gov The identification of such metabolites often requires a combination of genetic manipulation of the microorganisms and sophisticated analytical techniques like 19F-NMR and mass spectrometry. nih.govresearchgate.net

The study of fluorometabolites has also revealed the existence of previously unknown biosynthetic pathways in microorganisms. nih.govresearchgate.netnih.gov

Factors Influencing Biodegradability (e.g., Fluorine Position)

The efficiency of microbial degradation of fluorinated compounds is not uniform and is influenced by several key factors. The number and, crucially, the position of fluorine atoms on the aromatic rings have a significant impact on the molecule's susceptibility to microbial attack. researchgate.net

The presence of fluorine atoms can alter the electronic properties of the molecule, making it more or less amenable to enzymatic action. For example, the degradation rate of polychlorinated biphenyls (PCBs) by Fenton's reagent, a chemical oxidation process that can mimic some aspects of microbial degradation, was found to be highly dependent on the chemical structure of the congener. pjoes.comresearchgate.net Similarly, in the case of fluorobenzoates, the position of the fluorine atom determines the initial enzymatic attack and subsequent degradation pathway. researchgate.net

Latent Microbial Defluorination Capacities

Recent research has uncovered that some microorganisms possess a "latent" or hidden capacity to defluorinate even highly fluorinated compounds, such as those containing trifluoromethyl (-CF3) groups. researchgate.netasm.orgnih.gov This suggests that the genetic potential for breaking the C-F bond may be more widespread in the microbial world than previously thought.

High-throughput screening methods have been instrumental in revealing these latent capabilities. By testing a large number of microbes against a diverse library of fluorinated compounds, scientists have identified new defluorination reactions. asm.orgnih.gov For instance, Pseudomonas putida F1, when induced with toluene, showed the ability to defluorinate a significant number of polyfluorinated compounds. asm.org The mechanism often involves an initial metabolic activation of a non-fluorinated part of the molecule, which then facilitates the cleavage of the C-F bond. mdpi.com This discovery of latent defluorination potential opens up new avenues for developing bioremediation strategies for environments contaminated with persistent fluorinated chemicals. researchgate.netnih.gov

Environmental Persistence and Transport of Fluorinated Biphenyls as Emerging Contaminants

Fluorinated biphenyls, alongside other per- and polyfluoroalkyl substances (PFAS), are increasingly recognized as emerging contaminants of concern. researchgate.netnih.govuri.edudntb.gov.ua Their persistence in the environment is a direct consequence of the exceptional strength of the carbon-fluorine bond, which makes them resistant to many natural degradation processes. nih.govnih.gov

Once released into the environment, these compounds can be transported over long distances via air and water currents. nih.govclu-in.org Their fate and transport are governed by a complex interplay of their physicochemical properties and environmental conditions. itrcweb.orgnih.gov Factors such as the length of the fluorinated chain, the type of functional group, and the degree of fluorination influence how these compounds partition between soil, water, and air. itrcweb.orgnccoast.org For example, while some PFAS may leach through soils and contaminate groundwater, others, particularly long-chain variants, tend to be retained in the upper soil layers. nccoast.org

The dual hydrophobic and hydrophilic nature of many fluorinated compounds contributes to their widespread and uneven distribution in the environment. itrcweb.org They can accumulate at interfaces, such as air-water or water-hydrocarbon, which further complicates their transport and fate. itrcweb.org The transformation of some polyfluorinated "precursor" compounds can also lead to the formation of more persistent perfluoroalkyl acids (PFAAs), adding another layer of complexity to their environmental behavior. itrcweb.org

Comparative Studies with Other Halogenated Biphenyl (B1667301) Analogues (e.g., Polychlorinated Biphenyls)

To better understand the environmental behavior of fluorinated biphenyls, it is insightful to compare them with their more extensively studied chlorinated counterparts, the polychlorinated biphenyls (PCBs). Both classes of compounds are persistent organic pollutants, but there are key differences in their degradation and environmental fate. nih.govnih.gov

While both PCBs and fluorinated biphenyls are resistant to degradation, the mechanisms of microbial breakdown can differ. For PCBs, reductive dechlorination is a significant degradation pathway under anaerobic conditions. nih.govnih.gov In contrast, the biodegradation of fluorinated aromatics can proceed through both oxidative and reductive pathways, often initiated by oxygenases. nih.govresearchgate.net

The rate of degradation is also influenced by the type and number of halogen substituents. Studies on PCBs have shown that less chlorinated congeners are generally more susceptible to biodegradation than their highly chlorinated counterparts. nih.gov A similar trend is observed with fluorinated compounds, where the degree and position of fluorination affect their biodegradability. researchgate.net However, the extreme stability of the C-F bond generally makes fluorinated compounds more resistant to degradation than their chlorinated analogues. nih.gov

The environmental transport and bioaccumulation potential also show some parallels. Both PCBs and fluorinated biphenyls can be transported long distances and accumulate in the food web. nih.gov However, the specific partitioning behavior can vary due to differences in their physicochemical properties.

Advanced Analytical Methodologies for Characterization of 2,3 ,4 ,5 Tetrafluorobiphenyl 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Fluorine Tracking

NMR spectroscopy is a powerful, non-destructive technique that provides extensive information about the molecular structure of a sample. nih.govslideshare.net For a molecule like 2,3',4',5'-Tetrafluorobiphenyl-4-ol, a combination of proton, carbon-13, and fluorine-19 NMR is employed for comprehensive characterization.

Carbon-13 and Proton NMR Applications

Proton (¹H) NMR and Carbon-13 (¹³C) NMR are fundamental techniques for elucidating the carbon-hydrogen framework of organic molecules. nd.edu In the ¹H NMR spectrum of this compound, the hydroxyl proton typically appears as a broad singlet. The aromatic protons exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings, with their chemical shifts influenced by the electron-withdrawing effects of the fluorine atoms. rsc.org

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. thieme-connect.de The chemical shifts of the carbon atoms are significantly affected by the attached fluorine atoms, leading to characteristic downfield shifts for carbons bonded to fluorine. rsc.org Due to carbon-fluorine coupling, the signals for these carbons are often split into multiplets, which can sometimes be of low intensity. rsc.org

Table 1: Illustrative ¹H and ¹³C NMR Data for a Substituted Biphenyl (B1667301) Derivative

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H | ~5.2 | broad s | - | Ar-OH |

| ¹H | 7.0 - 7.5 | m | - | Aromatic H |

| ¹³C | 110 - 160 | m | J(C,F) | Aromatic C |

| ¹³C | 150 - 160 | d | J(C,F) | C -OH |

Note: This table is illustrative. Actual chemical shifts and coupling constants for this compound would need to be determined experimentally.

Fluorine-19 NMR for Fluorine-Containing Species Detection and Quantification

Fluorine-19 (¹⁹F) NMR is a highly sensitive and specific technique for the analysis of fluorinated compounds. huji.ac.ilazom.com It offers a wide chemical shift range, which minimizes the likelihood of signal overlap and allows for the clear resolution of different fluorine environments within a molecule. huji.ac.il This is particularly advantageous for a tetra-fluorinated compound like this compound, where each fluorine atom can be distinguished based on its position on the biphenyl rings. azom.com

The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, providing valuable information about the substitution pattern. Aryl-fluorine signals typically appear in the range of -110 to -125 ppm. Furthermore, the coupling between fluorine atoms (¹⁹F-¹⁹F coupling) and between fluorine and protons (¹⁹F-¹H coupling) provides crucial data for confirming the connectivity and spatial arrangement of the atoms. huji.ac.il Quantitative ¹⁹F NMR can also be employed to determine the purity and concentration of the compound with high accuracy. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental formula of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Product Identification

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous identification of this compound. nih.govmdpi.com HRMS provides highly accurate mass measurements, typically with errors of less than 5 ppm, which allows for the determination of the elemental composition of the molecule. ethz.ch For this compound, HRMS can confirm the molecular formula C₁₂H₆F₄O by measuring the exact mass of the molecular ion. For instance, the molecular ion [M-H]⁻ would have a calculated m/z of 264.0319, which can be precisely verified by HRMS.

Hyphenated Techniques: LC-MS, LC-MS/MS, GC-MS

The coupling of chromatographic separation techniques with mass spectrometry, known as hyphenated techniques, provides enhanced analytical power for complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) are widely used for the analysis of non-volatile and thermally labile compounds like hydroxylated biphenyls. shimadzu.comnih.gov LC separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification. chromatographyonline.com LC-MS/MS involves the selection of a specific precursor ion, its fragmentation, and the analysis of the resulting product ions, providing detailed structural information. nih.govnih.gov This is particularly useful for distinguishing between isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for the analysis of volatile and thermally stable compounds. While derivatization might be necessary for the hydroxyl group of this compound to increase its volatility, GC-MS can provide excellent separation and sensitive detection. nih.gov The fragmentation patterns obtained from electron ionization (EI) in GC-MS can be used to identify the compound by comparing it to spectral libraries. nih.gov

Table 2: Comparison of Hyphenated Mass Spectrometry Techniques

| Technique | Principle | Analytes | Advantages |

| LC-MS | Separates compounds by liquid chromatography, followed by mass analysis. chromatographyonline.com | Non-volatile, polar compounds. shimadzu.com | Applicable to a wide range of compounds, no derivatization needed for many polar compounds. nih.gov |

| LC-MS/MS | LC separation followed by two stages of mass analysis for structural elucidation. nih.gov | Complex mixtures, isomeric compounds. nih.gov | High selectivity and sensitivity, provides structural information. nih.gov |

| GC-MS | Separates volatile compounds by gas chromatography, followed by mass analysis. nih.gov | Volatile, thermally stable compounds. researchgate.net | High resolution separation, extensive spectral libraries for identification. nih.gov |

Direct Infusion Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (DI-FT-ICR-MS)

Direct Infusion Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (DI-FT-ICR-MS) is a cutting-edge technique that offers ultra-high resolution and mass accuracy. mdpi.comyoutube.com In this method, the sample is introduced directly into the ion source without prior chromatographic separation. nih.gov The ions are then trapped in a strong magnetic field, and their cyclotron frequency is measured, which is inversely proportional to their mass-to-charge ratio. mdpi.comrsc.org This technique is particularly valuable for the analysis of complex mixtures and for obtaining highly precise mass measurements, which can be crucial for confirming the elemental composition of novel or unknown fluorinated compounds. nih.gov

Chromatographic Separations

Chromatographic techniques are fundamental for the separation of this compound from complex matrices. Both liquid and gas chromatography play crucial roles in its analysis.

Liquid Chromatography (LC) and High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS), is a powerful tool for the analysis of hydroxylated polyfluorinated biphenyls like this compound. The selection of the stationary phase is critical for achieving optimal separation.

Reverse-phase HPLC is a commonly employed technique. For fluorinated compounds, specialized stationary phases can offer enhanced retention and selectivity. capes.gov.brnih.gov Polar-embedded phases and phenyl-hexyl columns have demonstrated effectiveness in separating isomers of hydroxylated polychlorinated biphenyls and other per- and polyfluoroalkyl substances (PFAS), making them suitable choices for the analysis of this compound. nih.govlcms.cz The biphenyl stationary phase, in particular, provides a unique selectivity for aromatic compounds due to π-π interactions, which can be advantageous for retaining and separating fluorinated biphenyls. youtube.com

LC coupled with tandem mass spectrometry (LC-MS/MS) provides high sensitivity and specificity, which is crucial for detecting trace levels of the compound in environmental and biological samples. nih.govlcms.czwaters.com The use of electrospray ionization (ESI) in negative mode is often preferred for hydroxylated aromatic compounds.

Table 1: Representative HPLC Conditions for the Analysis of Hydroxylated Polyfluorinated Biphenyls

| Parameter | Condition | Source |

| Column | Polar-embedded or Phenyl-hexyl column (e.g., 100 mm length) | nih.govlcms.cz |

| Mobile Phase | Gradient elution with methanol/acetonitrile and water (often with additives like ammonium (B1175870) acetate) | lcms.czwaters.com |

| Detector | Tandem Mass Spectrometer (MS/MS) with Electrospray Ionization (ESI) | nih.govlcms.cz |

| Ionization Mode | Negative | nih.gov |

| Flow Rate | Typically 0.2-0.5 mL/min | researchgate.net |

This table presents representative conditions based on methods developed for analogous compounds and is expected to be applicable for this compound.

Gas Chromatography (GC)

Gas chromatography, especially when combined with mass spectrometry (GC-MS), is another vital technique for the analysis of volatile and semi-volatile organic compounds, including fluorinated biphenyls. Due to the hydroxyl group, derivatization of this compound is often necessary to increase its volatility and thermal stability for GC analysis. Silylation is a common derivatization technique for hydroxylated compounds. mdpi.com

The choice of the GC column is important for separating isomers. Non-polar or medium-polarity columns are typically used. For fluorinated compounds, careful optimization of the temperature program is required to achieve good peak shape and resolution. Electron ionization (EI) is a standard ionization method in GC-MS, though for certain halogenated compounds, field ionization (FI) may be employed to enhance the observation of the molecular ion, which can be weak or absent in EI spectra. researchgate.net

Table 2: Illustrative GC-MS Parameters for the Analysis of Derivatized Hydroxylated Fluorinated Biphenyls

| Parameter | Condition | Source |

| Derivatization | Silylation (e.g., with BSTFA) | mdpi.com |

| Column | Non-polar or semi-polar capillary column (e.g., DB-5ms) | nih.gov |

| Injector Temperature | 250-280 °C | youtube.com |

| Oven Program | Temperature gradient from ~80 °C to 300 °C | youtube.com |

| Ionization Mode | Electron Ionization (EI) or Field Ionization (FI) | mdpi.comresearchgate.net |

| Detector | Mass Spectrometer (e.g., Time-of-Flight or Quadrupole) | researchgate.netyoutube.com |

This table provides illustrative parameters based on established methods for similar derivatized compounds and serves as a guideline for the analysis of this compound.

Spectroscopic Analysis: Infrared (IR), Raman, and UV-Vis Spectroscopy

Spectroscopic techniques provide valuable information about the molecular structure and functional groups present in this compound.

Infrared (IR) and Raman Spectroscopy are complementary vibrational spectroscopy techniques that are highly specific for identifying functional groups. youtube.comnih.govrsc.org For this compound, characteristic absorption bands are expected for the O-H, C-F, and C-C bonds, as well as the aromatic ring vibrations. The presence of the hydroxyl group will give rise to a broad O-H stretching band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹. The C-F stretching vibrations of the tetrafluorinated phenyl ring will produce strong absorption bands in the fingerprint region, generally between 1000 and 1400 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings will appear in the 1400-1600 cm⁻¹ region. Raman spectroscopy is particularly useful for observing the symmetric vibrations of the biphenyl backbone and the C-F bonds. nih.gov

UV-Vis Spectroscopy provides information about the electronic transitions within the molecule. eurofins.com Aromatic compounds like biphenyls exhibit characteristic absorption bands in the ultraviolet region. The spectrum of this compound is expected to show a primary absorption band related to the π → π* transitions of the biphenyl system. The position and intensity of this band are influenced by the fluorine and hydroxyl substituents.

Table 3: Expected Spectroscopic Features for this compound

| Spectroscopic Technique | Expected Wavenumber/Wavelength Range | Corresponding Functional Group/Transition | Source |

| Infrared (IR) | 3200-3600 cm⁻¹ (broad) | O-H stretch | rsc.org |

| ~3100-3000 cm⁻¹ | Aromatic C-H stretch | rsc.org | |

| ~1600-1400 cm⁻¹ | Aromatic C=C stretch | rsc.org | |

| ~1400-1000 cm⁻¹ | C-F stretch | capes.gov.br | |

| Raman | Similar to IR for C-C and C-F vibrations, often with different relative intensities. | Molecular vibrations | nih.gov |

| UV-Vis | 200-300 nm | π → π* transitions of the biphenyl system | eurofins.com |

This table is based on general principles of spectroscopy and data for analogous fluorinated and hydroxylated aromatic compounds.

Quantitative Analysis for Total Organic Fluorine (TOF) and Extractable Organic Fluorine (EOF)

The most common method for TOF and EOF analysis is Combustion Ion Chromatography (CIC) . mgmlaw.comnih.gov The principle of this technique involves the combustion of the sample at high temperatures, which converts all organic fluorine into hydrogen fluoride (B91410) (HF). The HF is then collected in an absorption solution and analyzed as fluoride ions using ion chromatography.

For EOF analysis, the sample is first subjected to a solvent extraction, typically with a polar solvent like methanol, to isolate the extractable organofluorine compounds. mgmlaw.com The solvent extract is then analyzed by CIC. The choice of extraction solvent and conditions is critical for ensuring the efficient recovery of the target analytes.

Another related technique is Adsorbable Organic Fluorine (AOF), where the organic fluorine compounds are first adsorbed onto a sorbent material, such as activated carbon, before combustion and analysis. mgmlaw.comnih.gov

Table 4: Principles of TOF and EOF Analysis

| Method | Principle | Application | Source |

| Total Organic Fluorine (TOF) | Combustion of the entire sample followed by ion chromatography to determine the total amount of organically bound fluorine. | Provides a measure of all organofluorine compounds in a sample. | chemours.com |

| Extractable Organic Fluorine (EOF) | Solvent extraction of the sample followed by combustion and ion chromatography of the extract. | Measures the fraction of organofluorine compounds that are soluble in the extraction solvent. | mgmlaw.comnih.gov |

High-Throughput Screening Methods for Defluorination Capacity

Investigating the defluorination of this compound is crucial for understanding its environmental persistence and potential for bioremediation. High-throughput screening (HTS) methods allow for the rapid testing of numerous conditions or biocatalysts for their ability to cleave the C-F bond.

A key HTS approach for defluorination involves the detection of the released fluoride ion (F⁻). Since enzymatic C-F bond cleavage typically produces fluoride, assays that quantify F⁻ can be adapted for high-throughput formats. One such method is a microwell plate-based colorimetric assay using a fluoride-sensitive reagent, such as lanthanum alizarin (B75676) complexone. This allows for the simultaneous screening of many samples, for instance, different microbial cultures or purified enzymes, for their defluorination activity against this compound. The change in color or fluorescence upon fluoride binding can be rapidly measured using a plate reader.

Table 5: High-Throughput Screening for Defluorination

| Assay Principle | Methodology | Application to this compound | Source |

| Fluoride Ion Detection | Colorimetric or fluorometric assay in a microwell plate format using a fluoride-sensitive probe. | Screening of microbial cultures or enzymes for their ability to cleave the C-F bonds in the target compound by measuring the release of fluoride ions. |

This HTS approach can accelerate the discovery of biocatalysts capable of degrading persistent fluorinated aromatic compounds.

Applications in Advanced Materials Science

Liquid Crystal Displays (LCDs) and Liquid Crystal Monomers (LCMs)

The introduction of fluorine atoms into the molecular core of liquid crystals significantly influences their physical properties. nih.gov Fluorinated biphenyl (B1667301) and terphenyl derivatives are integral components in liquid crystal mixtures due to their ability to modify dielectric anisotropy, birefringence, and viscosity. While direct application of 2,3',4',5'-Tetrafluorobiphenyl-4-ol in commercial LCDs is not extensively documented, its structure serves as a key precursor for the synthesis of more complex fluorinated liquid crystal monomers (LCMs).

The hydroxyl group of this compound provides a reactive site for esterification, allowing for the attachment of various mesogenic (liquid crystal-forming) and chiral groups. This versatility enables the design of LCMs with tailored properties. For instance, the reaction of the phenolic hydroxyl group with a suitable acid can yield esters that exhibit specific liquid crystalline phases (e.g., nematic, smectic).

Table 1: Impact of Fluorine Substitution on Liquid Crystal Properties

| Property | Effect of Fluorine Substitution | Rationale |

| Dielectric Anisotropy (Δε) | Generally increases | The high electronegativity of fluorine introduces a strong dipole moment perpendicular to the long molecular axis. |

| Birefringence (Δn) | Can be tuned | Fluorine substitution can alter the polarizability of the molecule, affecting the refractive indices. |

| Viscosity | Often reduced | The introduction of fluorine can disrupt intermolecular packing, leading to lower rotational viscosity. |

| Phase Behavior | Influences transition temperatures and phase stability | The number and position of fluorine atoms affect molecular shape and intermolecular forces, thereby influencing the formation and stability of liquid crystal phases. nih.gov |

This table provides a generalized overview of the effects of fluorination on liquid crystal properties.

Research has demonstrated that the number and position of fluorine atoms in the biphenyl core are critical in determining the mesomorphic behavior of the resulting compounds. nih.gov The tetrafluorinated structure of this compound offers a platform for creating LCMs with high chemical and thermal stability, which are desirable for advanced display applications.

Organic Electronic Devices

The electronic properties of this compound, stemming from its fluorinated biphenyl core, make it a relevant building block for various organic electronic devices. The electron-withdrawing nature of the fluorine atoms can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is a key strategy in designing materials for organic solar cells, organic light-emitting diodes, and organic semiconductors. nih.gov

In the field of organic photovoltaics, fluorinated organic compounds are employed to enhance the performance and stability of devices. nih.gov While this compound itself is not a primary photoactive material, it can be used as a precursor to synthesize donor or acceptor molecules for the active layer of OSCs.

The incorporation of fluorine into the molecular structure of donor materials can lead to:

Lower HOMO Energy Levels: This can result in a higher open-circuit voltage (Voc) of the solar cell.

Improved Molecular Packing: Fluorine-fluorine interactions can promote a more ordered molecular arrangement, which can enhance charge carrier mobility.

The development of efficient and stable blue-emitting materials remains a significant challenge in OLED technology. Fluorinated biphenyl derivatives are promising candidates for host and emitter materials in OLEDs. The wide bandgap of fluorinated compounds can be advantageous for hosting high-energy (blue) emitters.

The use of this compound as a synthetic intermediate allows for the creation of novel fluorinated host materials. These materials can possess high triplet energies, which are crucial for preventing energy back-transfer from the phosphorescent dopant to the host in phosphorescent OLEDs (PhOLEDs), thereby improving efficiency.

Furthermore, the introduction of fluorine can enhance the thermal and morphological stability of the emissive layer, leading to longer operational lifetimes for the OLED device. The specific substitution pattern of the fluorine atoms in this compound can be leveraged to fine-tune the electronic properties and charge-transporting characteristics of the resulting materials.

The rigid and conjugated structure of the biphenyl system, combined with the electronic modifications induced by fluorine substitution, makes this compound a relevant precursor for the synthesis of molecular wires and organic semiconductors. The ability of fluorinated aromatic rings to participate in π-stacking and other non-covalent interactions can be exploited to create well-ordered thin films with improved charge transport properties.

The electron-deficient nature of the fluorinated phenyl ring can facilitate n-type (electron) transport, which is less common than p-type (hole) transport in organic semiconductors. By chemically modifying the hydroxyl group to link multiple tetrafluorobiphenyl units, it is possible to construct oligomeric or polymeric structures that can function as molecular wires, capable of conducting charge over short distances.

Metal-Organic Frameworks (MOFs) and Porous Materials

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. mdpi.com The properties of MOFs, such as their pore size, shape, and surface chemistry, can be tailored by judiciously selecting the metal and organic linker.

This compound can serve as a starting material for the synthesis of fluorinated biphenyldicarboxylate ligands. The synthesis would typically involve the protection of the hydroxyl group, followed by carboxylation of the biphenyl rings, and subsequent deprotection. The resulting fluorinated dicarboxylate ligand can then be reacted with metal ions to form MOFs.

The incorporation of fluorine into the organic linkers of MOFs can lead to several advantageous properties:

Enhanced Hydrophobicity: The presence of fluorine atoms can render the pore surfaces more hydrophobic, which can be beneficial for applications such as the separation of nonpolar molecules or for creating water-stable MOFs. rsc.org

Modified Adsorption Properties: The electron-withdrawing nature of fluorine can alter the interaction of the MOF with guest molecules, potentially leading to enhanced selectivity for certain gases or vapors. rsc.org

Table 2: Potential Properties of MOFs Derived from this compound-based Ligands

| MOF Property | Influence of Fluorinated Ligand | Potential Application |

| Pore Surface Chemistry | Increased hydrophobicity and altered electronic character. rsc.org | Selective gas adsorption, separation of hydrophobic molecules. |

| Framework Stability | Enhanced thermal and chemical stability. | Use in harsh chemical environments. |

| Guest-Framework Interactions | Modified through dipole-dipole and other non-covalent interactions involving fluorine. | Fine-tuning of selectivity for specific guest molecules. |

This table outlines the potential impact of using ligands derived from this compound in MOF synthesis.

The specific arrangement of the four fluorine atoms in the biphenyl unit can influence the geometry of the resulting ligand and, consequently, the topology and porosity of the final MOF structure. Research in this area focuses on synthesizing novel fluorinated ligands to create MOFs with tailored properties for applications in gas storage, separation, and catalysis. rsc.org

Selective Gas Adsorption and Separation Properties (e.g., C3H4/C3H6)

Research literature specifically detailing the use of this compound for the selective adsorption and separation of propyne (B1212725) (C3H4) and propene (C3H6) is not available. However, the separation of these light hydrocarbons is a critical industrial process, and advanced materials are continuously sought to improve efficiency. Porous materials, including certain metal-organic frameworks (MOFs) and zeolitic imidazolate frameworks (ZIFs), have demonstrated potential in this area through mechanisms like pressure swing adsorption. mdpi.com For instance, ZIF-4 has shown a higher adsorption capacity for paraffins over olefins, enabling the purification of ethene from ethane (B1197151) mixtures. mdpi.com The design of such separation materials often relies on tuning the pore environment and surface chemistry to differentiate between the similar sizes and properties of the gas molecules.

Role of C-H···F Hydrogen Bonding in Host-Guest Interactions

The interaction between a carbon-hydrogen bond (C-H) and an organic fluorine atom (F) is recognized as a weak hydrogen bond. Despite its modest strength compared to conventional hydrogen bonds (e.g., O-H···O), the C-H···F interaction plays a significant role in molecular recognition, crystal engineering, and the stabilization of protein-ligand complexes. nih.govacs.org

Table 1: General Characteristics of C-H···F Hydrogen Bonds

| Property | Description | Source(s) |

|---|---|---|

| Nature | A weak, non-covalent interaction classified as a hydrogen bond. | nih.govacs.org |

| Strength | Generally weaker than conventional hydrogen bonds (e.g., N-H···O, O-H···N). | nih.gov |

| Function | Contributes to conformational stability, molecular packing in crystals, and ligand-protein binding. | nih.govacs.org |

| Acceptor Propensity | The ability of fluorine to act as a hydrogen bond acceptor is variable and often debated, but it is observed in many structures. | nih.gov |

| Significance | Crucial for the design of fluorinated pharmaceuticals and advanced materials where precise molecular arrangement is required. | nih.gov |

Organic Polymers of Intrinsic Microporosity (OMIMs)

Organic Polymers of Intrinsic Microporosity (PIMs) are a class of materials that possess permanent, interconnected pores of less than 2 nm in diameter as a direct consequence of their disordered and inefficient molecular packing. researchgate.net This is achieved by designing polymer chains that are highly rigid and contorted, preventing them from arranging in a space-efficient manner. researchgate.net This structural inefficiency creates free volume, making the material intrinsically microporous without the need for a crystalline network.

Fluorinated monomers are particularly valuable in the synthesis of PIMs. The inclusion of fluorine atoms or trifluoromethyl (-CF3) groups can enhance gas permeability and selectivity by increasing chain stiffness and reducing intermolecular interactions. scispace.com The synthesis of PIMs often involves polycondensation reactions, such as the formation of dibenzodioxin linkages between tetrafluorinated aromatic monomers and tetrahydroxy monomers. uva.es

While this compound is not a polymer itself, it represents an ideal molecular building unit, or monomer, for creating such materials. Its key features include:

Rigidity: The biphenyl core is stiff and non-linear.

Fluorination: The four fluorine atoms contribute to the rigidity and can modify intermolecular forces.

Reactive Site: The phenolic hydroxyl group provides a point for polymerization reactions.

By reacting a molecule like this compound with a suitable comonomer, it is conceivable to synthesize novel PIMs. The awkward shape of the resulting polymer chains would likely lead to inefficient packing and thus, intrinsic microporosity, making the material potentially useful for applications like gas separation membranes or sensors. researchgate.net

Role in Catalysis and Functional Materials Development

This compound serves as a versatile synthetic intermediate for creating more complex fluorinated molecules. Its chemical properties allow for various transformations, such as esterification of the hydroxyl group or nucleophilic substitution of the fluorine atoms, providing pathways to a wide range of derivatives.

However, specific literature detailing the direct use of this compound as a catalyst or as the primary component in a functional material is limited. Its primary role in this context is as a precursor. The unique electronic properties conferred by the fluorine atoms make its derivatives attractive targets for materials with applications in electronics or as active pharmaceutical ingredients. For instance, the development of polysulfone membranes for CO2/CH4 separation often involves modifying the base polymer, and fluorinated moieties are known to enhance performance. researchgate.net Therefore, derivatives of this compound could potentially be incorporated into such polymer backbones to create high-performance functional membranes.

Compound Information

Table 2: Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₂H₆F₄O | nih.govaablocks.com |

| Molecular Weight | 242.17 g/mol | nih.gov |

| CAS Number | 335125-98-9 | aablocks.com |

| Appearance | Solid | cymitquimica.com |

| Boiling Point (Predicted) | 299.8 ± 35.0 °C | chemicalbook.com |

| Density (Predicted) | 1.424 ± 0.06 g/cm³ | chemicalbook.com |

| SMILES | C1=CC(=C(C=C1O)F)C2=CC(=C(C(=C2)F)F)F | wikipedia.org |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Propyne (C3H4) |

| Propene (C3H6) |

| Ethene |

| Ethane |

| Tetrafluoroterephthalonitrile |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 2,3',4',5'-Tetrafluorobiphenyl-4-ol, and what challenges arise during fluorination?

- Methodological Answer : Synthesis typically involves Suzuki-Miyaura cross-coupling between fluorinated aryl boronic acids and brominated phenolic precursors. For example, a biphenyl backbone is constructed using Pd(PPh₃)₄ (5 mol%) in THF/H₂O (3:1) at 80°C under argon . Fluorination steps require careful control of reaction conditions (e.g., using Selectfluor® or KF in DMF at 120°C) to avoid over-fluorination. Challenges include regioselectivity due to competing directing effects of hydroxyl and fluorine groups, requiring iterative optimization .

Q. How should researchers purify this compound to achieve >95% HPLC purity?

- Methodological Answer : Post-synthesis purification involves column chromatography (silica gel, hexane/ethyl acetate gradient elution) followed by recrystallization in ethanol/water (1:3). Monitor fractions via TLC (Rf = 0.4 in 20% EA/hexane). For trace fluorinated byproducts, preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) is recommended .

Q. What spectroscopic techniques are critical for characterizing fluorinated biphenyl derivatives?

- Methodological Answer :

- ¹⁹F NMR : Identifies fluorine substitution patterns (δ -110 to -125 ppm for aryl-F).

- ¹H NMR : Hydroxyl proton appears as a broad singlet (~δ 5.2 ppm) in DMSO-d₆.

- HRMS : Confirm molecular ion [M-H]⁻ at m/z 264.0321 (calc. 264.0319).

- DSC : Detects melting point (~140–145°C) and thermal stability .

Q. How can solubility profiles of this compound be systematically evaluated for solvent selection in reactions?

- Methodological Answer : Perform solubility tests in polar aprotic (DMF, DMSO), halogenated (DCM), and protic solvents (MeOH, EtOH). Use UV-Vis spectroscopy (λmax = 270 nm) to quantify solubility. Note: Fluorinated biphenyls exhibit limited solubility in water but dissolve readily in DMF (20 mg/mL at 25°C) .

Advanced Research Questions

Q. How do fluorine substituents influence the acidity of the phenolic hydroxyl group, and how can this be quantified experimentally?

- Methodological Answer : Fluorine’s electron-withdrawing effect increases acidity (pKa ~8.2 vs. ~10 for non-fluorinated biphenyl-4-ol). Measure via potentiometric titration in MeOH/H₂O (1:1) using 0.1 M NaOH. Compare with DFT calculations (B3LYP/6-311+G(d,p)) to validate substituent effects .

Q. What strategies resolve contradictions in reported reactivity data (e.g., conflicting regioselectivity in electrophilic substitution)?

- Methodological Answer : Discrepancies often arise from solvent polarity or temperature effects. Design controlled experiments using identical substrates under varying conditions (e.g., nitration in HNO₃/H₂SO₄ at 0°C vs. 25°C). Characterize products via ¹⁹F NMR to map substituent distribution .

Q. How can computational modeling predict the stability of fluorinated intermediates during multi-step synthesis?

- Methodological Answer : Use DFT (Gaussian 16) to calculate Gibbs free energy (ΔG) for intermediates. Focus on fluorinated transition states (e.g., aryl-F bond dissociation energies). Validate with in-situ FTIR monitoring of reaction kinetics .

Q. What are the best practices for handling air- and moisture-sensitive fluorinated intermediates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products